molecular formula C40H64F3N7O10 B10788401 Neuromedin N (trifluoroacetate salt)

Neuromedin N (trifluoroacetate salt)

Cat. No.: B10788401
M. Wt: 860.0 g/mol
InChI Key: LBLMAXWHYUDNTA-VDQDBXMRSA-N
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Description

Neuromedin N (trifluoroacetate salt) is a neurotensin-like hexapeptide synthesized from the same precursor as neurotensin. It is highly expressed in the brain, gastrointestinal system, and adrenal glands. Neuromedin N competitively inhibits neurotensin binding to rat brain synaptic membranes and has increased potency in the presence of the peptidase inhibitor bestatin .

Chemical Reactions Analysis

Neuromedin N (trifluoroacetate salt) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include aqueous or organic solvents, controlled temperatures, and specific pH ranges. Major products formed from these reactions include modified peptides with altered biological activities .

Scientific Research Applications

Neuromedin N (trifluoroacetate salt) has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.

    Biology: Investigated for its role in modulating neurotransmitter release, neuronal signaling, and gastrointestinal motility.

    Medicine: Explored for its potential therapeutic applications in treating neurological disorders, gastrointestinal diseases, and cardiovascular conditions.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Neuromedin N exerts its effects by binding to neurotensin receptors, which are G-protein-coupled receptors. This binding inhibits neurotensin binding and activates downstream signaling pathways, including the modulation of cyclic adenosine monophosphate (cAMP) levels, cytosolic calcium, and protein kinase C. These pathways lead to various physiological effects, such as increased phagocytic function, chemotaxis, hypotension, and hypothermia .

Comparison with Similar Compounds

Neuromedin N (trifluoroacetate salt) is similar to other neurotensin-like peptides, such as:

Neuromedin N is unique due to its specific receptor binding properties and increased potency in the presence of peptidase inhibitors, making it a valuable tool for studying neurotensin-related pathways and developing therapeutic agents .

Properties

Molecular Formula

C40H64F3N7O10

Molecular Weight

860.0 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C38H63N7O8.C2HF3O2/c1-7-23(5)31(36(50)42-29(38(52)53)20-22(3)4)43-34(48)28(21-25-14-16-26(46)17-15-25)41-35(49)30-13-11-19-45(30)37(51)32(24(6)8-2)44-33(47)27(40)12-9-10-18-39;3-2(4,5)1(6)7/h14-17,22-24,27-32,46H,7-13,18-21,39-40H2,1-6H3,(H,41,49)(H,42,50)(H,43,48)(H,44,47)(H,52,53);(H,6,7)/t23-,24-,27-,28-,29-,30-,31-,32-;/m0./s1

InChI Key

LBLMAXWHYUDNTA-VDQDBXMRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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